molecular formula C15H23ClN2 B025670 5-Methyl-3-ethyl-2-dimethylaminoethylindole CAS No. 107265-50-9

5-Methyl-3-ethyl-2-dimethylaminoethylindole

Cat. No.: B025670
CAS No.: 107265-50-9
M. Wt: 266.81 g/mol
InChI Key: NNYZHQAAVRBRMA-UHFFFAOYSA-N
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Description

5-Methyl-3-ethyl-2-dimethylaminoethylindole is a synthetic indole derivative Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Scientific Research Applications

5-Methyl-3-ethyl-2-dimethylaminoethylindole has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-ethyl-2-dimethylaminoethylindole typically involves a multi-step process. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring. Subsequent alkylation reactions introduce the methyl, ethyl, and dimethylaminoethyl groups to the indole core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-ethyl-2-dimethylaminoethylindole can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid, often in the presence of catalysts or under reflux conditions.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Halogenated, nitrated, or sulfonated indole derivatives.

Mechanism of Action

The mechanism of action of 5-Methyl-3-ethyl-2-dimethylaminoethylindole involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. This compound may act as an agonist or antagonist, depending on the target. The dimethylaminoethyl group can enhance its binding affinity and selectivity, influencing the overall pharmacological profile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-3-ethyl-2-dimethylaminoethylindole is unique due to the presence of all three substituents (methyl, ethyl, and dimethylaminoethyl) on the indole ring. This combination of groups enhances its chemical reactivity and potential biological activities, making it a versatile compound for various applications.

Properties

IUPAC Name

2-(3-ethyl-5-methyl-1H-indol-2-yl)-N,N-dimethylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2.ClH/c1-5-12-13-10-11(2)6-7-14(13)16-15(12)8-9-17(3)4;/h6-7,10,16H,5,8-9H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNYZHQAAVRBRMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NC2=C1C=C(C=C2)C)CCN(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40147988
Record name 5-Methyl-3-ethyl-2-dimethylaminoethylindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40147988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107265-50-9
Record name 5-Methyl-3-ethyl-2-dimethylaminoethylindole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107265509
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methyl-3-ethyl-2-dimethylaminoethylindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40147988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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